Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro-
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Overview
Description
Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a dimethylamino group and two nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3,5-dinitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro groups and the dimethylamino group play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzamide
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzaldehyde, 4-(dimethylamino)-
Uniqueness
Benzamide, N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitro- is unique due to the presence of both dimethylamino and nitro groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62065-05-8 |
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Molecular Formula |
C16H16N4O5 |
Molecular Weight |
344.32 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C16H16N4O5/c1-18(2)13-5-3-11(4-6-13)10-17-16(21)12-7-14(19(22)23)9-15(8-12)20(24)25/h3-9H,10H2,1-2H3,(H,17,21) |
InChI Key |
QAVCPNFKRYCNFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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